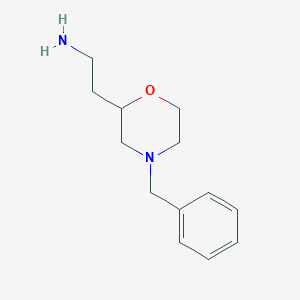

2-(4-Benzylmorpholin-2-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

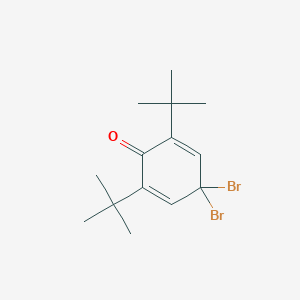

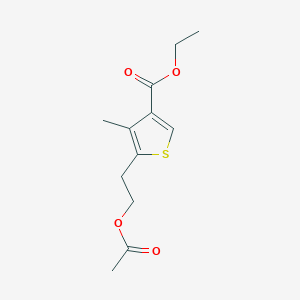

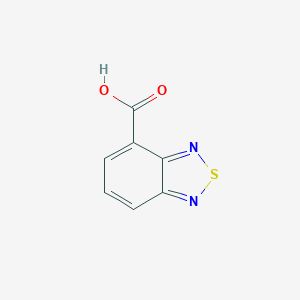

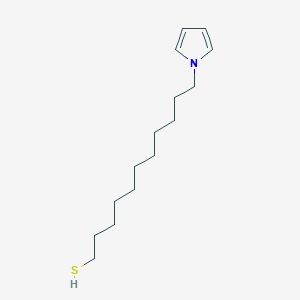

2-(4-Benzylmorpholin-2-yl)ethanamine, also known as BMEA, is an organic compound that belongs to the class of beta-amino alcohols. It has a molecular formula of C13H20N2O .

Synthesis Analysis

A commercial synthesis was developed for the production of (4-benzylmorpholin-2- (S)-yl)- (tetrahydropyran-4-yl)methanone mesylate, a key starting material for a phase 2, new investigational drug candidate at Eli Lilly and Company . The target compound was produced in the clinical pilot plant by the combination of two key steps: resolution of a morpholine amide intermediate to install the S-morpholino stereocenter in 35% yield and a high-yielding (89%) Grignard reaction to generate the title compound .Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to the 4-position of a morpholine ring, with an ethanamine group attached to the 2-position of the morpholine ring . The molecular weight of this compound is 220.31 g/mol.Aplicaciones Científicas De Investigación

Quantitative Structure-Activity Relationship (QSAR) Analysis : The compound has been included in QSAR studies to understand its pharmacological activity, specifically its H1-antihistamine activity. These studies use thin-layer chromatography data to predict the pharmacological activity of new drug candidates, indicating the compound's potential in drug development (Brzezińska et al., 2003).

Synthesis and Pharmacology : Research has been conducted on synthesizing derivatives of 2-(4-Benzylmorpholin-2-yl)ethanamine and testing them as H1 receptor antagonists. This suggests its relevance in developing antihistamine drugs (Walczyński et al., 1999).

Antimicrobial and Antifungal Activity : Studies include the synthesis of derivatives of this compound and their testing against various bacterial and fungal strains. Some derivatives showed antibacterial and antifungal activity, highlighting its potential in creating new antimicrobial agents (Pejchal et al., 2015).

Efflux Pump Inhibition : Research has also explored derivatives of this compound as inhibitors of the Staphylococcus aureus NorA efflux pump. This suggests its potential application in combating antibiotic resistance (Héquet et al., 2014).

DNA Binding and Nuclease Activity : Cu(II) complexes of derivatives of this compound have been synthesized and characterized for their DNA binding propensity and nuclease activity. This research indicates its potential applications in biochemistry and molecular biology (Kumar et al., 2012).

Propiedades

IUPAC Name |

2-(4-benzylmorpholin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNMRNMIZKFLBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)